molecular formula C11H14O2 B2841619 2-Methyl-2-propyl-1,3-benzodioxole CAS No. 34835-94-4

2-Methyl-2-propyl-1,3-benzodioxole

Cat. No.: B2841619
CAS No.: 34835-94-4
M. Wt: 178.231
InChI Key: SCQGDCBYHMSXAH-UHFFFAOYSA-N
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Description

2-Methyl-2-propyl-1,3-benzodioxole is an organic compound belonging to the benzodioxole family This compound features a benzene ring fused with a dioxole ring, with methyl and propyl groups attached to the second carbon of the dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-propyl-1,3-benzodioxole typically involves the reaction of catechol with disubstituted halomethanes under specific conditions. One common method is the methylenation of catechols using halomethanes in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These methods offer advantages such as improved heat and mass transfer, precise temperature control, and easier scale-up. The use of recyclable heterogeneous catalysts in continuous flow reactors enhances the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-propyl-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the benzene ring, introducing nitro or halogen groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-Methyl-2-propyl-1,3-benzodioxole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its effects on specific biological targets.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique aromatic properties.

Mechanism of Action

The mechanism by which 2-Methyl-2-propyl-1,3-benzodioxole exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s aromatic structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    1,3-Benzodioxole: The parent compound, lacking the methyl and propyl groups.

    2-Methyl-1,3-benzodioxole: Similar structure but with only a methyl group attached.

    2-Propyl-1,3-benzodioxole: Similar structure but with only a propyl group attached.

Uniqueness: 2-Methyl-2-propyl-1,3-benzodioxole is unique due to the presence of both methyl and propyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.

Properties

IUPAC Name

2-methyl-2-propyl-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-8-11(2)12-9-6-4-5-7-10(9)13-11/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQGDCBYHMSXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(OC2=CC=CC=C2O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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